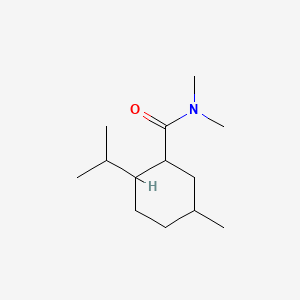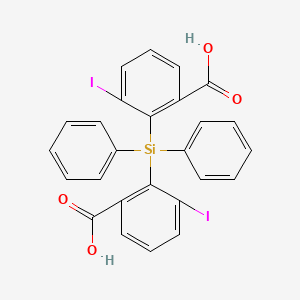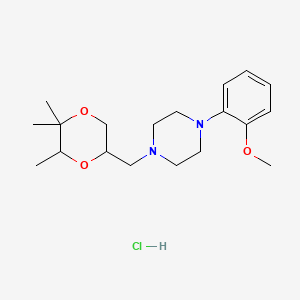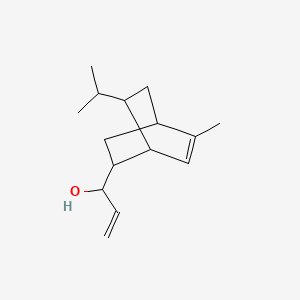
Dichlorobis(1,1'-thiobis(benzene))platinum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorobis(1,1’-thiobis(benzene))platinum is a platinum-based coordination compound with the chemical formula C24H20Cl2PtS2. This compound is known for its unique structure, where a platinum atom is coordinated with two chlorine atoms and two 1,1’-thiobis(benzene) ligands. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorobis(1,1’-thiobis(benzene))platinum typically involves the reaction of platinum(II) chloride with 1,1’-thiobis(benzene) in the presence of a suitable solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the platinum center. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
While specific industrial production methods for Dichlorobis(1,1’-thiobis(benzene))platinum are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, solvent selection, and purification processes to achieve high yields and purity suitable for industrial applications .
化学反応の分析
Types of Reactions
Dichlorobis(1,1’-thiobis(benzene))platinum undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other ligands, such as phosphines or amines, under appropriate conditions.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, altering its oxidation state and reactivity.
Coordination Reactions: The compound can form complexes with other metal ions or ligands, leading to the formation of new coordination compounds.
Common Reagents and Conditions
Common reagents used in the reactions of Dichlorobis(1,1’-thiobis(benzene))platinum include phosphines, amines, and other ligands that can coordinate to the platinum center. Reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and reactions are often carried out at elevated temperatures to facilitate ligand exchange .
Major Products Formed
The major products formed from the reactions of Dichlorobis(1,1’-thiobis(benzene))platinum depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield platinum-phosphine complexes, while coordination reactions with other metal ions can result in bimetallic complexes .
科学的研究の応用
Dichlorobis(1,1’-thiobis(benzene))platinum has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other platinum complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential use in chemotherapy and other medical applications.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of Dichlorobis(1,1’-thiobis(benzene))platinum involves its ability to coordinate with various biological molecules, such as DNA and proteins. This coordination can disrupt normal cellular processes, leading to cell death. The platinum center plays a crucial role in binding to these molecular targets, and the specific pathways involved depend on the nature of the biological molecules it interacts with .
類似化合物との比較
Similar Compounds
Dichlorobis(1,1’-thiobis(ethane))platinum: Similar in structure but with ethane instead of benzene as the ligand.
Dichlorobis(diethylsulfide)platinum: Another platinum complex with diethylsulfide ligands.
Uniqueness
Dichlorobis(1,1’-thiobis(benzene))platinum is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. The presence of benzene rings in the ligands can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
50525-38-7 |
|---|---|
分子式 |
C24H22Cl2PtS2+2 |
分子量 |
640.6 g/mol |
IUPAC名 |
dichloroplatinum;diphenylsulfanium |
InChI |
InChI=1S/2C12H10S.2ClH.Pt/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;;/h2*1-10H;2*1H;/q;;;;+2 |
InChIキー |
HPTZRYYIBBQEFJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[SH+]C2=CC=CC=C2.C1=CC=C(C=C1)[SH+]C2=CC=CC=C2.Cl[Pt]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1,5-Dimethyl-1-vinyl-4-hexenyl)oxy]dimethoxymethylsilane](/img/structure/B12685404.png)

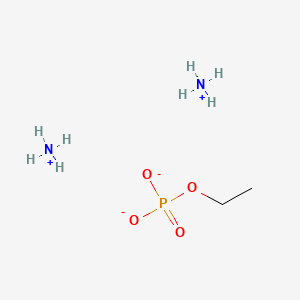
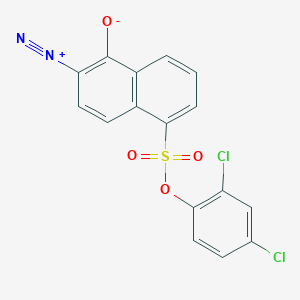

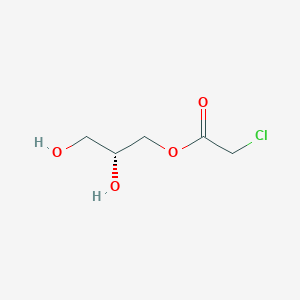
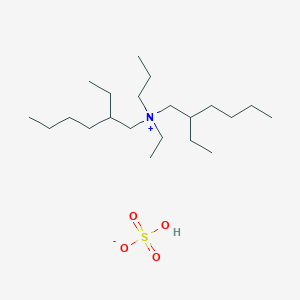

![4-[(3-Amino-2-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12685457.png)
